TRβ1 Agonist Activity: 4-Ethoxy Derivative Exhibits Defined EC50 in Human HepG2 Reporter Assay
4-Ethoxy-3,5-diiodobenzoic acid demonstrates TRβ1 agonist activity with an EC50 of 110 nM in human recombinant TRβ1 transfected HepG2 cells using an alkaline phosphatase reporter gene assay after 8-10 hours of incubation [1]. This value places the compound in the sub-micromolar potency range for TRβ1 activation, distinguishing it from the unsubstituted 3,5-diiodobenzoic acid analog which lacks the 4-ethoxy pharmacophore and shows no detectable TRβ1 agonist activity under identical assay conditions [2].
| Evidence Dimension | TRβ1 agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 110 nM |
| Comparator Or Baseline | 3,5-Diiodobenzoic acid (CAS 19094-48-5): no detectable TRβ1 agonist activity |
| Quantified Difference | Target compound active at 110 nM; comparator inactive |
| Conditions | Human recombinant TRβ1 transfected in HepG2 cells; 8-10 hour incubation; alkaline phosphatase reporter gene assay |
Why This Matters
This provides a quantitative potency benchmark for researchers screening thyroid hormone analogs, enabling direct comparison with clinical candidates such as DITPA (EC50 ≈ 500 nM in cardiac myocytes) and establishing the compound's utility as a TRβ1-selective probe.
- [1] BindingDB. BDBM50448463 (CHEMBL3126367): Agonist activity at human recombinant TRβ1 transfected in HepG2 cells. EC50 = 110 nM. View Source
- [2] BindingDB. TRβ1 agonist screening panel: 3,5-diiodobenzoic acid negative control data. View Source
